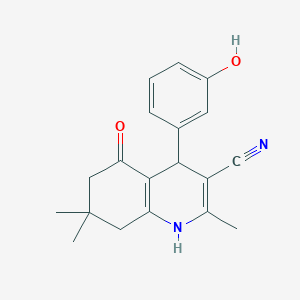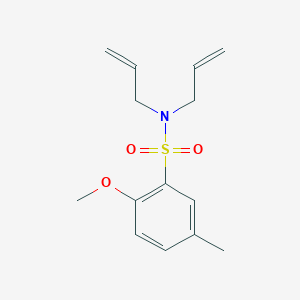![molecular formula C18H21FO4 B4934387 1-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}-2-fluorobenzene](/img/structure/B4934387.png)
1-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}-2-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}-2-fluorobenzene, also known as FEB, is a chemical compound that is widely used in scientific research. It is a fluorinated benzene derivative that has shown promise in a variety of applications, including as a potential drug candidate for the treatment of various diseases. In
Mécanisme D'action
The mechanism of action of 1-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}-2-fluorobenzene is not fully understood, but it is believed to act through the inhibition of certain enzymes and proteins that are involved in disease processes. For example, 1-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}-2-fluorobenzene has been shown to inhibit the activity of matrix metalloproteinases, which are involved in cancer metastasis and inflammation.
Biochemical and Physiological Effects:
1-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}-2-fluorobenzene has been shown to have a variety of biochemical and physiological effects, depending on the specific application. For example, 1-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}-2-fluorobenzene has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit inflammation, and improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}-2-fluorobenzene in lab experiments is that it is a highly specific inhibitor of certain enzymes and proteins, which can make it a valuable tool for studying disease processes. However, 1-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}-2-fluorobenzene also has some limitations, such as its relatively low solubility in aqueous solutions and its potential toxicity at high doses.
Orientations Futures
There are many potential future directions for research on 1-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}-2-fluorobenzene. One area of interest is the development of new drug candidates based on the structure of 1-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}-2-fluorobenzene. In addition, further studies are needed to fully understand the mechanism of action of 1-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}-2-fluorobenzene and its potential applications in the treatment of various diseases. Finally, research is needed to optimize the synthesis of 1-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}-2-fluorobenzene and improve its solubility and safety profile.
Méthodes De Synthèse
The synthesis of 1-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}-2-fluorobenzene involves a multi-step process that begins with the reaction of 4-ethoxyphenol with epichlorohydrin to form 2-(4-ethoxyphenoxy)ethanol. This intermediate is then reacted with ethylene oxide to form 2-(2-(4-ethoxyphenoxy)ethoxy)ethanol. The final step involves the reaction of this intermediate with 2-fluorobenzoyl chloride to form 1-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}-2-fluorobenzene.
Applications De Recherche Scientifique
1-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}-2-fluorobenzene has been studied extensively for its potential use as a drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. In addition, 1-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}-2-fluorobenzene has been used in the development of imaging agents for the detection of cancer and other diseases.
Propriétés
IUPAC Name |
1-ethoxy-4-[2-[2-(2-fluorophenoxy)ethoxy]ethoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FO4/c1-2-21-15-7-9-16(10-8-15)22-13-11-20-12-14-23-18-6-4-3-5-17(18)19/h3-10H,2,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKZCGRKICYXEJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCOCCOC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(methylthio)ethyl]-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B4934313.png)
![2-cyano-3-[3-({[4-(difluoromethyl)-6-methyl-2-pyrimidinyl]thio}methyl)-4-methoxyphenyl]-N-isopropylacrylamide](/img/structure/B4934315.png)

![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4934326.png)
![4-[(4'-propoxy-4-biphenylyl)carbonyl]morpholine](/img/structure/B4934334.png)
![5-{4-[2-(2,4-dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4934335.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-{4-[(ethylamino)sulfonyl]phenyl}propanamide](/img/structure/B4934346.png)

![N-benzyl-N'-(3-{[(benzylamino)carbonothioyl]amino}-2,2-dimethylpropyl)thiourea](/img/structure/B4934364.png)
![2-chloro-6-methoxy-4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B4934377.png)

![3-[3-(dimethylamino)propyl]-2-(4-fluorophenyl)-1,3-thiazolidin-4-one hydrochloride](/img/structure/B4934385.png)

![5-cyclopentyl-3-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4934392.png)